![molecular formula C16H26N4OS B5421123 N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5421123.png)
N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CCT018159, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of thioacetamide derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is also involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for the development of new cancer treatments. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective against all types of cancer cells, and its efficacy may vary depending on the specific cancer cell line being studied.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research is the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to determine the efficacy of this compound against different types of cancer cells and to identify any potential side effects. Other future directions for research on this compound include its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
合成法
The synthesis of N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 5-cyclopropyl-4-propyl-1,2,4-triazole-3-thiol with N-cyclohexyl-2-bromoacetamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
科学的研究の応用
N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-2-10-20-15(12-8-9-12)18-19-16(20)22-11-14(21)17-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRXUABZTQUFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
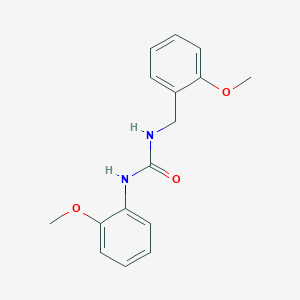
![2,4-dimethoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5421044.png)
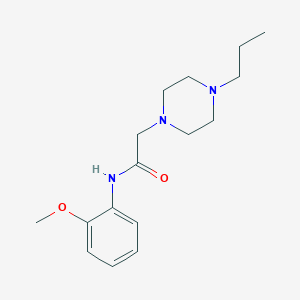
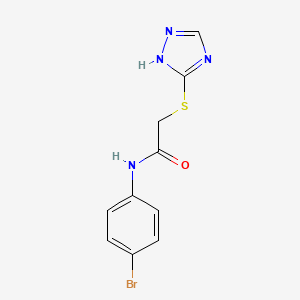
![1-[4-(hexyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5421077.png)
![methyl 4-(3-methoxyphenyl)-6-[(2-methyl-1-piperidinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5421079.png)
![7-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5421084.png)
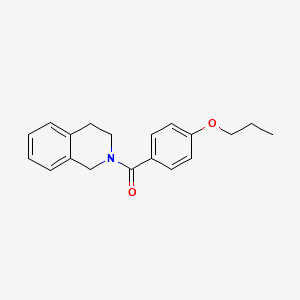
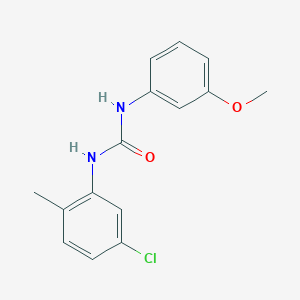
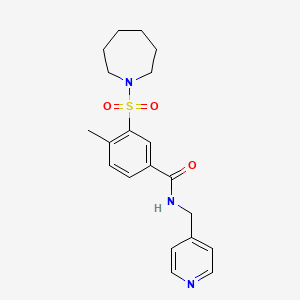
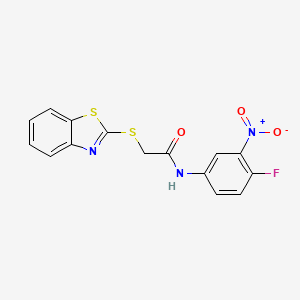
![2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline](/img/structure/B5421124.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5421141.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride](/img/structure/B5421145.png)
